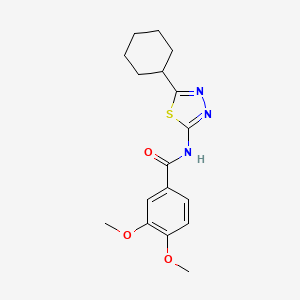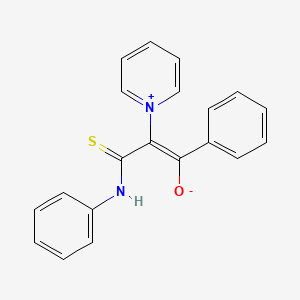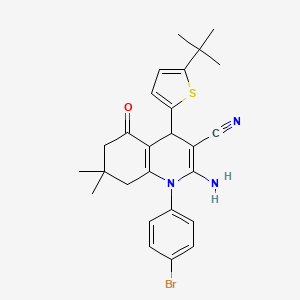![molecular formula C17H17ClN4O3S2 B11542264 3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542264.png)
3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a thiazolidinylidene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the thiazolidinylidene ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinylidene ring.
Introduction of the furan ring: The furan ring is introduced through a condensation reaction with a furan-2-carbaldehyde derivative.
Addition of the chlorophenyl group: The chlorophenyl group is incorporated via a nucleophilic substitution reaction.
Hydroxyurea formation: The final step involves the reaction of the intermediate with hydroxylamine to form the hydroxyurea moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication, leading to antimicrobial effects.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Disruption of Cellular Processes: The compound can interfere with cellular processes such as protein synthesis, signal transduction, and cell cycle regulation.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA can be compared with other similar compounds, such as:
1-(4-CHLOROPHENYL)-3-(FURAN-2-YL)PROP-2-EN-1-ONE: This compound shares the chlorophenyl and furan moieties but lacks the thiazolidinylidene and hydroxyurea groups.
(E)-BROMO-4-((4-((1-(4-CHLOROPHENYL)ETHYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-5-((2-ISOPROPYLCYCLOHEXYL)OXY)FURAN-2(5H)-ONE: This compound features a similar furan ring and chlorophenyl group but differs in its triazole and bromo substituents.
Properties
Molecular Formula |
C17H17ClN4O3S2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H17ClN4O3S2/c1-17(2)14(21(16(26)27-17)19-10-13-4-3-9-25-13)22(24)15(23)20-12-7-5-11(18)6-8-12/h3-10,14,24H,1-2H3,(H,20,23)/b19-10+ |
InChI Key |
VGABBJFDTZJZDX-VXLYETTFSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC=C(C=C3)Cl)O)C |
Canonical SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11542189.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542205.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11542206.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542210.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542211.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542218.png)
![2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
![1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione](/img/structure/B11542229.png)


![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11542258.png)

